N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a hydrazide-hydrazone derivative featuring a 4-hydroxy-3-methoxybenzylidene moiety linked to a 1,2,4-triazole ring substituted with methyl and 4-methylphenyl groups via a sulfanylacetohydrazide bridge. Its synthesis typically involves multi-step reactions: (1) condensation of substituted benzaldehydes with hydrazides, (2) functionalization of the triazole ring, and (3) introduction of sulfanyl groups .
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-13-4-7-15(8-5-13)19-23-24-20(25(19)2)29-12-18(27)22-21-11-14-6-9-16(26)17(10-14)28-3/h4-11,26H,12H2,1-3H3,(H,22,27)/b21-11+ |
InChI Key |
GCLQDPKLULCGGJ-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenolic and methoxy groups, and finally the formation of the hydrazide linkage. Common reagents used in these steps include hydrazine, aldehydes, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the hydrazide group would produce corresponding amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C20H21N5O3S
- Molar Mass : 411.47744 g/mol
- CAS Number : 444924-77-0
These properties contribute to its reactivity and interaction with biological systems, which are crucial for its applications in drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing triazole rings have shown promising anticancer properties by inducing apoptosis in cancer cells .
- A study demonstrated that triazole-based compounds can inhibit cancer cell proliferation by increasing apoptotic cell numbers and affecting mitochondrial membrane potential, highlighting their potential as anticancer agents .
-
Antimicrobial Properties :
- The compound's structure allows for interactions with biological targets that may inhibit microbial growth. Similar compounds have been studied for their antimicrobial effects, suggesting a potential for this compound to exhibit similar activity against bacteria and fungi.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic procedures that require optimization to enhance yield and purity. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of hydrazine derivatives with aldehydes to form hydrazones.
- Triazole Formation : Subsequent reactions introduce the triazole moiety through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Further modifications may include sulfanylation or methoxylation to enhance biological activity.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring could play a role in stabilizing the compound’s interaction with its molecular targets, while the phenolic group might participate in hydrogen bonding or redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Benzylidene Substituents :
- Triazole Substituents: Methyl and 4-methylphenyl groups optimize lipophilicity, balancing bioavailability and target binding .
- Sulfanyl Linkage : Critical for thiol-mediated interactions with enzymes like MAO-A/B .
Enzymatic Inhibition Profiles
- MAO Inhibition : Compounds with 4-hydroxybenzylidene and small triazole substituents (e.g., methyl) show higher MAO-B selectivity (e.g., IC₅₀ = 0.8 µM for a related derivative) .
- AChE/BChE Inhibition : Bulky triazole substituents (e.g., phenyl) reduce potency, while sulfanyl groups enhance binding to catalytic sites .
Antioxidant Capacity
- The target compound’s 4-hydroxy-3-methoxybenzylidene moiety confers superior radical scavenging (IC₅₀ = 28 µM in DPPH assay) compared to non-hydroxylated analogs (IC₅₀ > 50 µM) .
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, commonly referred to as compound 1, is a complex organic molecule characterized by its diverse structural components, including a hydrazide moiety and a triazole ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Formula and Characteristics
- Molecular Formula : C20H21N5O3S
- Molar Mass : 411.47744 g/mol
- CAS Number : 444924-77-0
The compound's structure can be broken down into several functional groups that may contribute to its biological activity, including the hydrazide and triazole functionalities which are known for their pharmacological significance.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molar Mass | 411.47744 g/mol |
| CAS Number | 444924-77-0 |
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and hydrazide moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display moderate to strong activity against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The presence of the triazole ring is believed to interfere with the biosynthesis of ergosterol in fungal cells, disrupting cell membrane integrity.
- Case Studies :
Anticancer Activity
Recent investigations into the anticancer potential of hydrazone derivatives have revealed promising results. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
- In vitro Studies :
- Mechanistic Insights :
- The proposed mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Moderate activity against bacteria |
| Anticancer | Various cancer cell lines | Induction of apoptosis, reduced viability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
